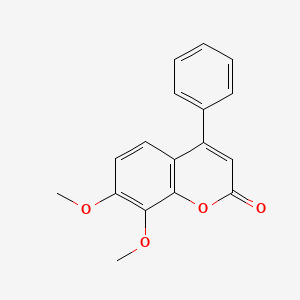

7,8-dimethoxy-4-phenyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7,8-Dimethoxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of 7,8-dimethoxy-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions . One common method includes the use of methoxybenzaldehyde and phenol derivatives in the presence of a catalyst such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to methoxy groups at positions 7 and 8) undergoes electrophilic substitution reactions. Common transformations include:

| Reaction Type | Reagents/Conditions | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para/ortho to methoxy groups | Nitro derivatives (e.g., 5-nitro or 6-nitro) |

| Sulfonation | H₂SO₄, SO₃ | Activated positions | Sulfonic acid derivatives |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Meta to methoxy groups | Halo-substituted chromenones |

The methoxy groups strongly activate the aromatic ring, directing incoming electrophiles to positions 5, 6, or 9 (para/ortho to methoxy) . For example, nitration under mild conditions yields mono-nitro derivatives, while harsher conditions may lead to di-substitution.

Carbonyl Group Reduction

The ketone group at position 2 can be selectively reduced without disrupting the aromatic system:

Reaction:

This compoundNaBH4/EtOH7,8-Dimethoxy-4-phenyl-3,4-dihydro-2H-chromen-2-ol

-

Mechanism: Sodium borohydride delivers a hydride ion to the carbonyl carbon, forming a secondary alcohol .

-

Applications: The resulting dihydrochromenol serves as an intermediate for further functionalization (e.g., alkylation or oxidation).

Acid/Base-Catalyzed Hydrolysis

The lactone ring undergoes hydrolysis under extreme pH conditions:

| Conditions | Product | Mechanism |

|---|---|---|

| Strong acid (HCl/H₂SO₄) | 2-Hydroxy-7,8-dimethoxy-4-phenylcinnamic acid | Acid-catalyzed ring opening via protonation |

| Strong base (NaOH) | Sodium salt of cinnamic acid derivative | Base-mediated nucleophilic attack on carbonyl |

This reaction degrades the chromenone backbone, producing cinnamic acid derivatives .

Functionalization via Cross-Coupling Reactions

The phenyl group at position 4 participates in transition-metal-catalyzed reactions:

| Reaction Type | Catalyst/Reagents | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |

| Buchwald–Hartwig | Pd₂(dba)₃, amine | Aminated phenyl-substituted chromenones |

These reactions modify the phenyl group to introduce diverse substituents, enhancing biological or material applications .

Oxidation Reactions

Controlled oxidation targets specific sites:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 7,8-dimethoxy-4-phenyl-2H-chromen-2-one and its derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Studies

- Study on HepG2 Cells : A study demonstrated that this compound derivatives exhibited potent cytotoxicity against HepG2 cells (hepatocellular carcinoma) with IC50 values indicating effective growth inhibition .

- Comparative Analysis : In a comparative study involving MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, several derivatives showed enhanced potency due to specific substitutions on the phenyl ring, suggesting a structure-activity relationship that could be exploited in drug design .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens.

Case Studies

- In Vitro Studies : Research has shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antioxidant and Anti-inflammatory Effects

This compound also possesses antioxidant properties that contribute to its therapeutic potential.

Case Studies

Studies have reported that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, it may induce apoptosis by modulating signaling pathways and gene expression . The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied .

Comparison with Similar Compounds

7,8-Dimethoxy-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:

7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: This compound has hydroxyl groups instead of methoxy groups, which may result in different biological activities and chemical reactivity.

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Another derivative with different substitution patterns, leading to variations in its properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

7,8-Dimethoxy-4-phenyl-2H-chromen-2-one, a member of the flavonoid family, has garnered attention for its diverse biological activities, particularly in the context of anti-HIV, anti-inflammatory, and potential anticancer effects. This article synthesizes current research findings, including case studies and data tables, to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its chromenone backbone with methoxy groups at positions 7 and 8 and a phenyl group at position 4. Its molecular formula is C17H14O4 .

Biological Activities

1. Anti-HIV Activity

Research indicates that this compound exhibits significant anti-HIV properties. A study evaluated its ability to inhibit HIV replication by targeting the Tat protein and NF-kB pathways. The compound demonstrated strong inhibitory activity against NF-kB at concentrations of 25 μM (70.53% inhibition) and showed non-toxic effects at lower concentrations (10 μM) .

Table 1: Anti-HIV Activity of Neoflavonoids

| Compound | NF-kB Inhibition (%) | Tat Inhibition (%) | Toxicity (μM) |

|---|---|---|---|

| This compound | 70.53 | Not specified | Non-toxic at 10 |

| Compound 10 | 83.06 | 41.87 | Slightly toxic at 50 |

| Compound 14 | Identical to Isodispar B | Not specified | Non-toxic at 25 |

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . In vivo studies demonstrated that treatment with the compound significantly reduced inflammation markers in LPS-induced inflammatory disease models in mice.

3. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown cytotoxicity against various cancer cell lines . The mechanism appears to involve modulation of apoptotic pathways and oxidative stress responses.

Case Studies

Case Study: Inhibition of HIV Replication

A specific study highlighted the efficacy of this compound in inhibiting HIV replication in vitro. The compound was tested against various strains of HIV and demonstrated a dose-dependent response in reducing viral load while maintaining low cytotoxicity levels .

Case Study: Anti-inflammatory Effects in Animal Models

In another study involving C57BL/6 mice, administration of the compound prior to LPS exposure resulted in significantly lower serum levels of inflammatory markers compared to control groups. This suggests a protective role against inflammation-induced damage .

The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and viral replication:

- NF-kB Pathway : The compound inhibits NF-kB activation, which is crucial for the expression of various inflammatory cytokines.

- Tat Protein Interaction : By targeting the Tat protein, it disrupts HIV transcriptional activation.

Properties

Molecular Formula |

C17H14O4 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

7,8-dimethoxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C17H14O4/c1-19-14-9-8-12-13(11-6-4-3-5-7-11)10-15(18)21-16(12)17(14)20-2/h3-10H,1-2H3 |

InChI Key |

CKSRQDSVNLXONV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.